Methyl 3,4-dibromo-5-fluorophenylacetate
Description
Methyl 3,4-dibromo-5-fluorophenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with two bromine atoms at the 3- and 4-positions, a fluorine atom at the 5-position, and a methyl ester group.
Properties
CAS No. |
1804418-92-5 |
|---|---|
Molecular Formula |
C9H7Br2FO2 |
Molecular Weight |
325.96 g/mol |
IUPAC Name |
methyl 2-(3,4-dibromo-5-fluorophenyl)acetate |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-8(13)4-5-2-6(10)9(11)7(12)3-5/h2-3H,4H2,1H3 |
InChI Key |
GHURAZZNWKQWLD-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)Br)F |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s unique halogenation and ester functionality invite comparisons with other halogenated esters, methyl esters, and phenylacetate derivatives. Below is a detailed analysis based on available evidence:
Structural Analogs
- Ethyl 3,4-Dibromo-5-Fluorophenylacetate: The ethyl ester analog (C₁₀H₈Br₂FO₂) shares identical halogen substitution but differs in the ester group (ethyl vs. methyl). This substitution impacts physicochemical properties such as solubility and boiling point.
Methyl Palmitate (C₁₇H₃₄O₂) :
A saturated methyl ester with a long aliphatic chain. Unlike the halogenated aromatic core of methyl 3,4-dibromo-5-fluorophenylacetate, methyl palmitate lacks electronegative substituents, resulting in lower reactivity and higher thermal stability. It is widely used in biodiesel and surfactants .


Sandaracopimaric Acid Methyl Ester (C₂₁H₃₀O₂) :
A diterpene methyl ester isolated from conifer resins. While structurally distinct, its methyl ester group and bicyclic framework share similarities in ester hydrolysis kinetics. However, the absence of halogens reduces its electrophilic character compared to the target compound .

Functional Group Comparison
- Halogenation Effects: Bromine and fluorine substituents significantly alter electronic and steric properties. Bromine’s electron-withdrawing nature enhances electrophilicity at the aromatic ring, while fluorine’s small atomic radius minimizes steric hindrance. These features contrast with non-halogenated esters like methyl salicylate (C₈H₈O₃), which lacks such reactivity .
Ester Group Reactivity :
Methyl esters typically hydrolyze faster than ethyl esters under alkaline conditions due to reduced steric protection of the carbonyl carbon. This property is critical in drug design, where ester stability influences metabolic pathways .
Physicochemical and Functional Properties: Data Table
Research Findings and Implications
- Reactivity in Organic Synthesis: The bromine atoms in methyl 3,4-dibromo-5-fluorophenylacetate are likely sites for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), enabling derivatization into complex molecules. This contrasts with non-halogenated esters like neophytadiene (C₂₀H₃₈), which undergo radical or addition reactions .
- Biological Activity: Halogenated aromatic esters often exhibit antimicrobial or anti-inflammatory properties.
- Stability and Degradation: The fluorine atom may enhance metabolic stability compared to non-fluorinated analogs, as seen in pharmaceuticals like fluoroquinolones. However, bromine’s susceptibility to photodegradation could limit environmental persistence .
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